
N'1,N'3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide typically involves the condensation reaction between isophthalohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts due to its structural versatility
Wirkmechanismus
The mechanism by which N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide exerts its effects involves its ability to chelate metal ions through its hydroxyl and azomethine groups. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The compound’s interaction with molecular targets such as DNA polymerase and bacterial enzymes has been demonstrated through molecular docking studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’1,N’3-Bis((E)-thiophen-2-ylmethylene)isophthalohydrazide: Similar in structure but contains thiophene groups instead of hydroxynaphthalenyl groups.
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains an oxopiperidine moiety, offering different chemical properties.
Uniqueness
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide is unique due to its dual hydroxynaphthalenyl groups, which provide enhanced chelating ability and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of metal complexes with specific properties .
Eigenschaften
Molekularformel |
C30H22N4O4 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
1-N,3-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H22N4O4/c35-27-14-12-19-6-1-3-10-23(19)25(27)17-31-33-29(37)21-8-5-9-22(16-21)30(38)34-32-18-26-24-11-4-2-7-20(24)13-15-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ |
InChI-Schlüssel |
VXETYEFLKBHVOI-LTTYKRRRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


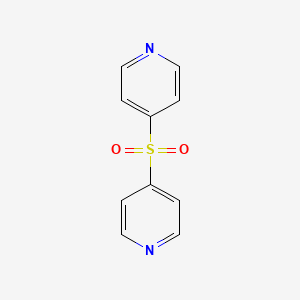
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)
![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)
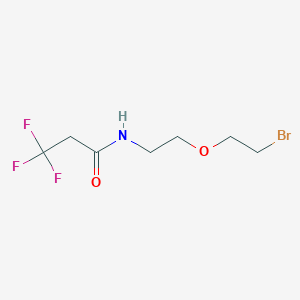


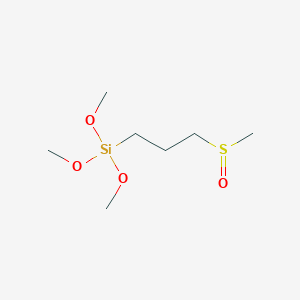
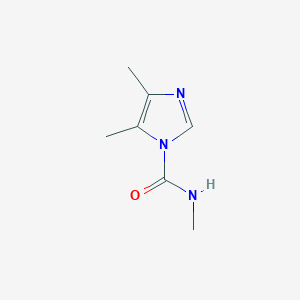

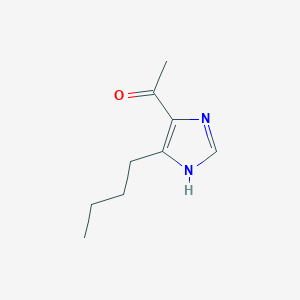

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
